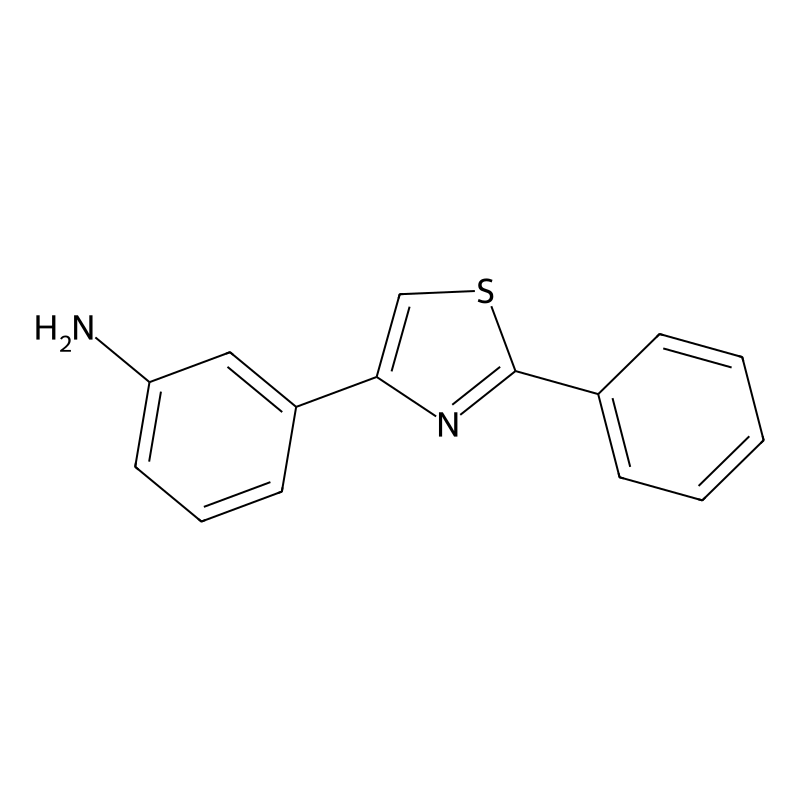

3-(2-Phenyl-thiazol-4-yl)-phenylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications

Due to the presence of the thiazole ring, a common functional group in various bioactive molecules, 3-(2-Phenyl-thiazol-4-yl)-phenylamine might hold potential for various research areas, including:

- Drug Discovery: The thiazole scaffold is present in several FDA-approved drugs, including antimicrobials and antifungals []. This suggests that 3-(2-Phenyl-thiazol-4-yl)-phenylamine could be a starting point for the development of novel drugs with different therapeutic targets.

- Material Science: Thiazole derivatives have been explored for their potential applications in organic electronics and optoelectronic devices []. 3-(2-Phenyl-thiazol-4-yl)-phenylamine could be investigated for similar purposes.

3-(2-Phenyl-thiazol-4-yl)-phenylamine is an organic compound characterized by its thiazole and phenyl functional groups. Its molecular formula is , and it has a molecular weight of approximately 252.34 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and drug discovery .

3-(2-Phenyl-thiazol-4-yl)-phenylamine exhibits significant biological activity, particularly in anticancer research. Thiazole derivatives are recognized for their potential as cytotoxic agents against various cancer cell lines. Studies have indicated that modifications to the thiazole structure can enhance its biological efficacy, making it a promising scaffold for developing new therapeutic agents .

The synthesis of 3-(2-Phenyl-thiazol-4-yl)-phenylamine can be achieved through several methods:

- Condensation Reactions: This involves the reaction of phenylamine with appropriate thiazole precursors under acidic or basic conditions.

- Cyclization Methods: Utilizing starting materials that contain both phenyl and thiazole moieties, cyclization can yield the desired compound.

- Multi-step Synthesis: A combination of different synthetic strategies may be employed to achieve higher yields and purity .

This compound has potential applications in:

- Pharmaceuticals: As a lead compound in drug development targeting cancer and other diseases due to its biological activity.

- Material Science: As a component in organic electronics or as a dye due to its structural properties.

- Biochemical Research: In studies aimed at understanding the mechanisms of thiazole derivatives in biological systems .

Interaction studies involving 3-(2-Phenyl-thiazol-4-yl)-phenylamine focus on its binding affinity with various biological targets, including enzymes and receptors. Molecular docking studies have been employed to predict how well this compound binds to specific proteins implicated in cancer pathways. These studies help in understanding its mechanism of action and optimizing its structure for enhanced activity .

Several compounds share structural similarities with 3-(2-Phenyl-thiazol-4-yl)-phenylamine, including:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Phenylthiazole | Contains a phenyl group attached to thiazole | Known for antibacterial properties |

| 4-Amino-2-phenylthiazole | Amino group at position 4 | Exhibits anti-inflammatory effects |

| 5-Methylthiazole | Methyl substitution on the thiazole ring | Enhanced lipophilicity leading to better membrane penetration |

| 3-(4-Chlorophenyl)-thiazol-2-amine | Chlorine substitution on phenyl ring | Increased potency against certain cancer cell lines |

These compounds illustrate the versatility of thiazole derivatives while highlighting the unique structural features of 3-(2-Phenyl-thiazol-4-yl)-phenylamine that may influence its biological activity and applications in medicinal chemistry .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant